molecular formula C12H21NO5 B15056569 4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-3-carboxylic acid

4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-3-carboxylic acid

Cat. No.: B15056569
M. Wt: 259.30 g/mol
InChI Key: WFYMRFYVQIWKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-3-carboxylic acid is a compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-3-carboxylic acid typically involves the protection of the amine group in the morpholine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-3-carboxylic acid undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-3-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine through a nucleophilic addition-elimination mechanism, forming a carbamate. The Boc group can be removed under acidic conditions, which involves protonation of the carbonyl oxygen, elimination of tert-butyl cation, and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-3-carboxylic acid is unique due to its specific structure, which includes a morpholine ring and a carboxylic acid group. This structure provides distinct reactivity and applications compared to other Boc-protected compounds .

Properties

IUPAC Name

5,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8(9(14)15)6-17-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYMRFYVQIWKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(N1C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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